Technical Profile: 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
Technical Profile: 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
This technical guide provides an authoritative profile of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole , a specialized heterocyclic intermediate. The content is structured for researchers in medicinal chemistry and agrochemical synthesis, focusing on its utility as a high-reactivity electrophile.
[1]
Executive Summary
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole is a highly functionalized 1,2,4-oxadiazole derivative characterized by the presence of a lipophilic ethyl group at the C3 position and a highly electron-withdrawing trichloromethyl (
Unlike stable 5-alkyl oxadiazoles, the 5-trichloromethyl variant acts as a "masked" electrophile. The strong inductive effect of the trichloromethyl group activates the C5 carbon, making the ring susceptible to nucleophilic attack or facilitating the displacement of the
Chemical Identity & Physicochemical Properties[1][2][3]
The following data consolidates experimental values and calculated molecular descriptors relevant for handling and formulation.
| Property | Value | Notes |
| IUPAC Name | 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
| Molecular Formula | ||
| Molecular Weight | 215.46 g/mol | |
| Physical State | Liquid / Low-melting solid | |
| Boiling Point | 39°C at 0.5 mmHg | Experimental (Vacuum) [1] |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrophobic profile |
| Stability | Moisture Sensitive | |
| CAS Number | Not widely listed; refer to specific synthesis | Search via substructure often required |
Synthetic Methodology
The synthesis of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole typically follows a condensation-cyclization pathway involving propionamidoxime and a trichloroacetic acid derivative.
Reaction Scheme (Graphviz Visualization)
The following diagram outlines the stepwise construction of the oxadiazole ring from propionitrile.
Figure 1: Two-step synthetic pathway via amidoxime intermediate.
Detailed Protocol
Step 1: Preparation of Propionamidoxime
-
Reagents: Propionitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (1.1 eq).
-
Procedure: Suspend hydroxylamine HCl and base in aqueous methanol. Add propionitrile dropwise. Heat to reflux (approx. 60-70°C) for 4–6 hours.
-
Workup: Remove solvent under reduced pressure. Extract the residue with ethyl acetate.[2] The free amidoxime is often an oil or low-melting solid.
Step 2: Cyclization to 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
-
Reagents: Propionamidoxime (1.0 eq), Trichloroacetic anhydride (1.1 eq) or Trichloroacetyl chloride.
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
-
Procedure:
-
Dissolve amidoxime in the solvent under
atmosphere. -
Cool to 0°C. Add the trichloro-reagent dropwise (exothermic reaction).
-
Critical Step: Heat to reflux (if using toluene) with a Dean-Stark trap to remove water formed during cyclization. If using anhydride, the reaction may proceed at lower temperatures, but thermal dehydration ensures ring closure.
-
-
Purification: Vacuum distillation is recommended due to the product's volatility (BP 39°C @ 0.5 mmHg) [1].
Reactivity & Mechanistic Insights[9]
The defining feature of this molecule is the 5-trichloromethyl group . It is not merely a substituent but a reactive handle. The electron-deficient oxadiazole ring, combined with the electron-withdrawing
The "Super-Leaving Group" Effect
In nucleophilic aromatic substitution (
-
Aminolysis: Reaction with primary/secondary amines leads to 5-amino-1,2,4-oxadiazoles . The mechanism involves the displacement of the
anion (which rapidly decomposes) or a haloform-type cleavage. -
Hydrolysis: Under basic conditions, the
group hydrolyzes to a carboxylate ( ), yielding 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid .
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways driven by the electrophilic C5 position.
Applications in Drug Discovery & Industry[2][10]
Pharmaceutical Bioisosteres
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability.[2][3] The 3-ethyl-5-(trichloromethyl) derivative serves as a precursor to:
-
Protease Inhibitors: The electrophilic nature of the trichloromethyl ketone (or its derivatives) can covalently trap serine residues in enzyme active sites.
-
GPCR Ligands: Substitution of the
group allows the rapid generation of libraries of 5-substituted oxadiazoles for Structure-Activity Relationship (SAR) studies.
Agrochemicals & Materials
-
Nematocides: Historical data indicates that 5-amino derivatives synthesized from this precursor exhibit nematocidal activity [1].
-
Epoxy Curing: The resulting poly-amino oxadiazoles are utilized as hardeners for epoxy resins, providing high thermal stability due to the aromatic heterocyclic core.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: Trichloromethyl compounds are potent irritants.
-
Inhalation Risk: High volatility (BP 39°C @ 0.5 mmHg) necessitates handling in a fume hood.
-
Decomposition: Thermal decomposition may release Hydrogen Chloride (HCl) and Nitrogen Oxides (
).
Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Protect from moisture to prevent premature hydrolysis of the
group.
References
-
US Patent 3574222A. Preparation of 5-amino-1,2,4-oxadiazoles. (1971). Describes the synthesis and physical properties of 3-ethyl-5-trichloromethyl-1,2,4-oxadiazole.
-
Beilstein J. Org. Chem. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. (2011).[4] Discusses the general stability and bioisosteric applications of the oxadiazole core.
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Provides general mechanistic pathways for amidoxime cyclizations relevant to this protocol.
Sources
- 1. US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles - Google Patents [patents.google.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
